molecular formula C8H7ClN2O B2637225 2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one CAS No. 1211590-49-6

2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one

Cat. No.: B2637225
CAS No.: 1211590-49-6
M. Wt: 182.61
InChI Key: VKJBFHCUWYYGQS-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one is a heterocyclic compound with the molecular formula C8H7ClN2O. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one typically involves the reaction of 2-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reaction conditions include the use of acidic or basic catalysts and heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6,7,8-tetrahydroquinoxalin-5-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-7,8-dihydro-6H-quinoxalin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-4-10-8-5(11-7)2-1-3-6(8)12/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJBFHCUWYYGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN=C2C(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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